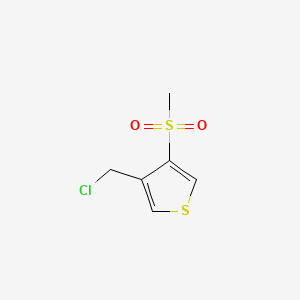
3-(chloromethyl)-4-methanesulfonylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-4-methanesulfonylthiophene (CMST) is an organosulfur compound that has been studied extensively for its potential applications in a variety of scientific research fields. It has been shown to have a wide range of biochemical and physiological effects, and is a useful tool in laboratory experiments due to its advantageous properties.
科学研究应用
3-(chloromethyl)-4-methanesulfonylthiophene has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been studied as a potential tool for drug delivery, for the synthesis of novel materials, and for the production of bioactive compounds.
作用机制
The mechanism of action of 3-(chloromethyl)-4-methanesulfonylthiophene is not yet fully understood. However, it is believed that the compound acts as an electron-acceptor, and can form a stable covalent bond with a variety of molecules, such as proteins and other organic compounds. This allows the compound to interact with a wide range of biological systems and to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, to inhibit the production of reactive oxygen species, and to reduce inflammation. It has also been shown to modulate the activity of enzymes and to interact with a variety of cellular signaling pathways.
实验室实验的优点和局限性
3-(chloromethyl)-4-methanesulfonylthiophene has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is important to note that this compound is a toxic compound and should be handled with care. Additionally, the compound can be unstable under certain conditions, and can react with other compounds in a laboratory environment.
未来方向
Given its wide range of potential applications, there are many potential future directions for 3-(chloromethyl)-4-methanesulfonylthiophene research. These include further studies into its mechanism of action, its potential for drug delivery, and its ability to interact with a variety of biological systems. Additionally, further studies into its potential for the synthesis of novel materials and its ability to produce bioactive compounds would be beneficial. Finally, further studies into its potential for use in industrial applications, such as the production of chemicals and fuels, would be beneficial.
合成方法
The synthesis of 3-(chloromethyl)-4-methanesulfonylthiophene typically begins with the reaction of 4-methanesulfonylthiophene and thionyl chloride in the presence of a base such as pyridine. This reaction yields this compound and HCl. This reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and acetonitrile. The reaction can be further optimized by varying the reaction temperature, the concentration of the reactants, and the reaction time.
属性
IUPAC Name |
3-(chloromethyl)-4-methylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGUJUKPFRAYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)
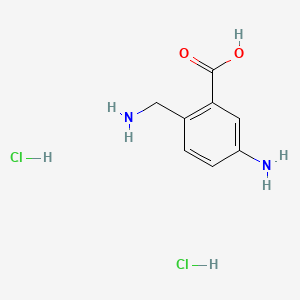
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)
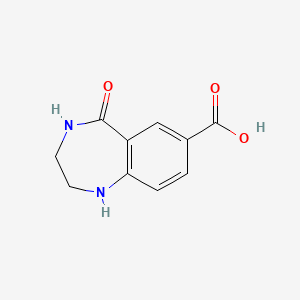
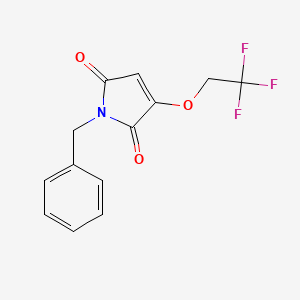
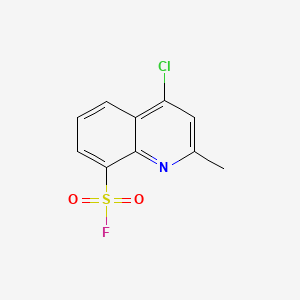
![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)

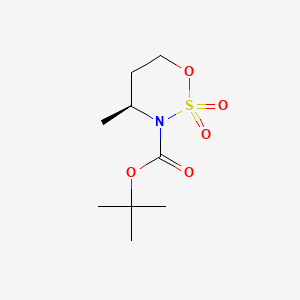
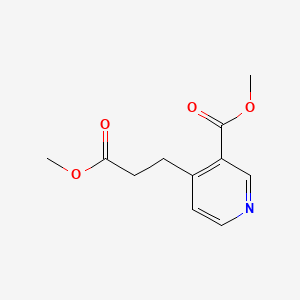
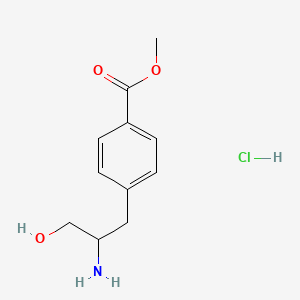
![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)
